molecular formula C12H19NO7 B609247 m-PEG3-NHS ester CAS No. 876746-59-7

m-PEG3-NHS ester

Cat. No. B609247
CAS RN: 876746-59-7
M. Wt: 289.28
InChI Key: TYCOYHPJUNAABD-UHFFFAOYSA-N
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Description

M-PEG3-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

The m-PEG3-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of m-PEG3-NHS ester is 289.28 . Its formula is C12H19NO7 .


Chemical Reactions Analysis

M-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG3-NHS ester is 289.28 . Its formula is C12H19NO7 .

Scientific Research Applications

Protein Labeling

m-PEG3-NHS ester is commonly used in protein labeling. The NHS ester can be used to label the primary amines (-NH2) of proteins . This allows for the visualization and tracking of proteins in various research applications.

Oligonucleotide Modification

Amine-modified oligonucleotides can also be labeled using m-PEG3-NHS ester . This is particularly useful in the study of nucleic acid-protein interactions and other related fields.

Increasing Solubility

The hydrophilic PEG spacer in m-PEG3-NHS ester increases solubility in aqueous media . This property is beneficial in various biochemical and pharmaceutical applications where solubility can be a limiting factor.

Drug Delivery

m-PEG3-NHS ester can be used to modify drug compounds . The modification can improve the drug’s solubility, stability, and reduce its immunogenicity, thereby enhancing its therapeutic efficacy.

Surface Modification

m-PEG3-NHS ester can be used to modify amine surfaces . This can be used in various applications such as creating non-fouling surfaces, which are resistant to protein adsorption and cell adhesion.

Protection from Proteolysis

PEGylation of proteins using m-PEG3-NHS ester can protect them from proteolytic digestion . This is particularly useful in therapeutic applications where the stability of the protein is crucial.

Reducing Immunogenicity

m-PEG3-NHS ester can be used to reduce the immunogenicity of proteins and peptides . By masking the protein or peptide, it can prevent an immune response, which is beneficial in therapeutic applications.

Improving Stability

m-PEG3-NHS ester can be used to improve the stability of proteins, immunogens, and probes . This is particularly important in research and therapeutic applications where maintaining the integrity of these molecules is crucial.

Mechanism of Action

Target of Action

m-PEG3-NHS ester is a PEG-based PROTAC linker . It primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in the compound can be used to label the primary amines (-NH2) of these targets .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester group reacts with the e-amino group on lysines, the N-terminus of proteins, and other primary amines . This interaction results in the formation of a covalent bond, enabling the connection of the biomolecule with a thiol .

Biochemical Pathways

m-PEG3-NHS ester exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system of cells, which removes misfolded or damaged proteins that could disrupt normal cellular functions.

Pharmacokinetics

The hydrophilic PEG spacer in m-PEG3-NHS ester increases its solubility in aqueous media . This property is crucial for its bioavailability as it allows the compound to be more readily absorbed and distributed within the body.

Result of Action

The primary result of m-PEG3-NHS ester’s action is the selective degradation of target proteins . By labeling the target proteins and leading to their degradation, m-PEG3-NHS ester can influence various cellular processes depending on the function of the degraded proteins.

Action Environment

The action, efficacy, and stability of m-PEG3-NHS ester can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester group . Moreover, the compound’s hydrophilic nature, conferred by the PEG spacer, can influence its behavior in different biological environments

Future Directions

The m-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This suggests that m-PEG3-NHS ester and similar compounds could have significant potential in future drug development and therapeutic applications.

Relevant Papers The relevant papers retrieved do not provide additional information on m-PEG3-NHS ester beyond what has been summarized above .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-methoxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO7/c1-17-6-7-19-9-8-18-5-4-12(16)20-13-10(14)2-3-11(13)15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCOYHPJUNAABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG3-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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